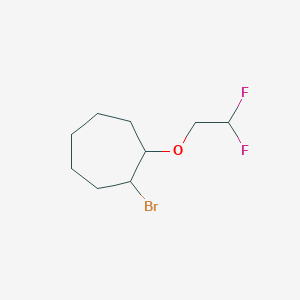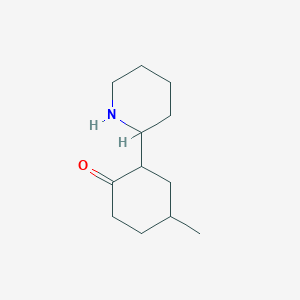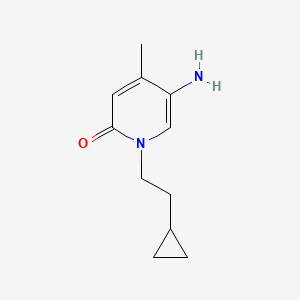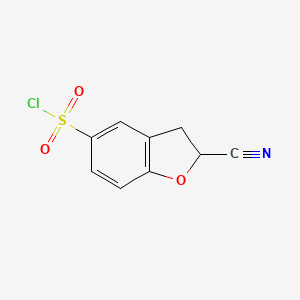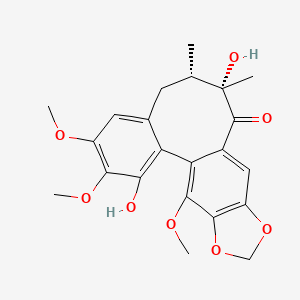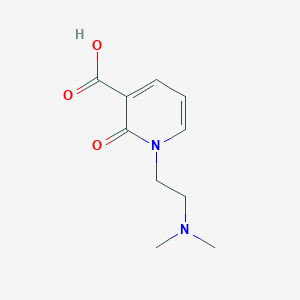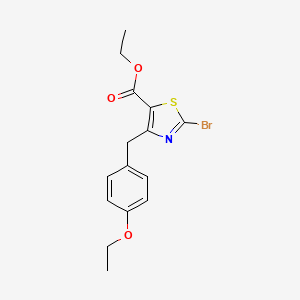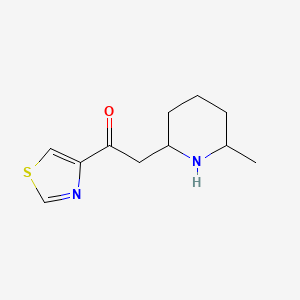
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a complex organic compound that features a piperidine ring substituted with a methyl group and a thiazole ring
準備方法
The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the thiazole ring through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反応の分析
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a particular biochemical pathway or its interaction with cellular components .
類似化合物との比較
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanol:
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanamine: The presence of an amine group in this compound may result in different biological activity and interactions with molecular targets.
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanoic acid: This compound contains a carboxylic acid group, which can influence its solubility and reactivity.
特性
分子式 |
C11H16N2OS |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
2-(6-methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c1-8-3-2-4-9(13-8)5-11(14)10-6-15-7-12-10/h6-9,13H,2-5H2,1H3 |
InChIキー |
KBLISXNUOGQLDC-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1)CC(=O)C2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


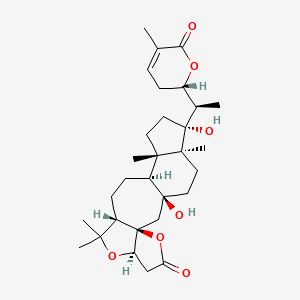
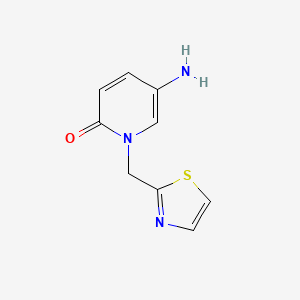
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)


